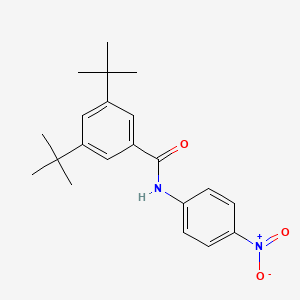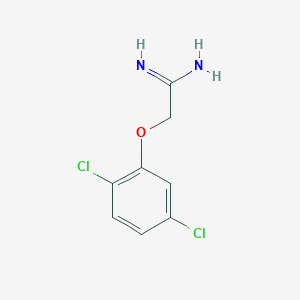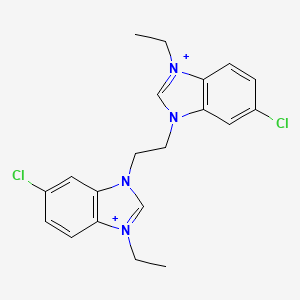![molecular formula C25H20ClN3O3 B12469222 4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(2,4-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12469222.png)
4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(2,4-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2-chloro-4-hydroxyphenyl)hydrazin-1-ylidene]-N-(2,4-dimethylphenyl)-1-oxonaphthalene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazone linkage and a naphthalene core, making it an interesting subject for research in organic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-chloro-4-hydroxyphenyl)hydrazin-1-ylidene]-N-(2,4-dimethylphenyl)-1-oxonaphthalene-2-carboxamide typically involves the condensation of 2-chloro-4-hydroxybenzaldehyde with hydrazine derivatives, followed by coupling with naphthalene carboxamide derivatives. The reaction conditions often require acidic or basic catalysts to facilitate the condensation and coupling reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding hydrazone chemistry and naphthalene derivatives.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its structural features make it a candidate for drug development studies.
Medicine
In medicine, the compound could be explored for its pharmacological effects. Researchers may study its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 4-[2-(2-chloro-4-hydroxyphenyl)hydrazin-1-ylidene]-N-(2,4-dimethylphenyl)-1-oxonaphthalene-2-carboxamide involves its interaction with specific molecular targets. The hydrazone linkage and naphthalene core may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (2Z)-chloro [ (4-methoxyphenyl)hydrazono]acetate: This compound shares a similar hydrazone linkage but differs in its overall structure and functional groups.
Ethyl (Z)-2-chloro-2-[2-(4-methoxy- phenyl)hydrazin-1-ylidene]acetate: Another compound with a hydrazone linkage, but with different substituents and a simpler structure.
Uniqueness
4-[2-(2-chloro-4-hydroxyphenyl)hydrazin-1-ylidene]-N-(2,4-dimethylphenyl)-1-oxonaphthalene-2-carboxamide is unique due to its combination of a naphthalene core, hydrazone linkage, and specific substituents
Propriétés
Formule moléculaire |
C25H20ClN3O3 |
|---|---|
Poids moléculaire |
445.9 g/mol |
Nom IUPAC |
4-[(2-chloro-4-hydroxyphenyl)diazenyl]-N-(2,4-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C25H20ClN3O3/c1-14-7-9-21(15(2)11-14)27-25(32)19-13-23(17-5-3-4-6-18(17)24(19)31)29-28-22-10-8-16(30)12-20(22)26/h3-13,30-31H,1-2H3,(H,27,32) |
Clé InChI |
BNWXSPRZGLCIIM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=C(C=C(C=C4)O)Cl)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Pentanoylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B12469141.png)
![N-(4-bromophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12469159.png)
![2-(4-methylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12469160.png)
![sodium;2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13S,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12469166.png)


![[2-(Diphenylphosphoryl)phenoxy]acetic acid](/img/structure/B12469177.png)
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide](/img/structure/B12469185.png)

![N-[2-({1-[(4-chlorophenyl)amino]-1-oxobutan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methylbenzamide](/img/structure/B12469200.png)
![4-ethoxy-N-[3-({[(4-ethoxyphenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]benzamide](/img/structure/B12469212.png)

![5-methyl-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine](/img/structure/B12469220.png)
